1-(4,4-Dimethyl-pentyl)-cyclopropylamine

Description

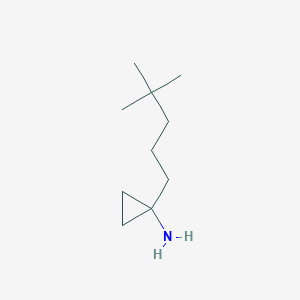

1-(4,4-Dimethyl-pentyl)-cyclopropylamine is a cyclopropylamine derivative featuring a branched alkyl substituent (4,4-dimethyl-pentyl group) attached to the cyclopropane ring. Cyclopropylamines are known for their strained three-membered ring, which confers unique reactivity and biological activity, particularly as monoamine oxidase (MAO) inhibitors . The 4,4-dimethyl-pentyl substituent likely enhances lipophilicity and steric bulk compared to simpler alkyl or aryl derivatives, influencing pharmacokinetics and metabolic stability.

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

1-(4,4-dimethylpentyl)cyclopropan-1-amine |

InChI |

InChI=1S/C10H21N/c1-9(2,3)5-4-6-10(11)7-8-10/h4-8,11H2,1-3H3 |

InChI Key |

WIXZHFPDYNOKHY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CCCC1(CC1)N |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

1-(4,4-Dimethyl-pentyl)-cyclopropylamine serves as an important intermediate in the synthesis of various therapeutic agents. Its structural characteristics allow it to function effectively in creating compounds that target specific biological pathways.

- Case Study : Research has shown that derivatives of cyclopropylamines exhibit significant activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds that incorporate this compound have been explored for their potential to inhibit CDK12 and CDK13, making them candidates for cancer treatment .

Synthesis of Bioactive Molecules

The compound is utilized in the synthesis of complex organic molecules with biological activity. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis.

- Example : In recent studies, cyclopropylamines have been employed in asymmetric photocycloadditions, which lead to the formation of enantioenriched products. This method enhances the efficiency of synthesizing compounds with desired stereochemistry, crucial for drug efficacy .

Neuropharmacology

Research indicates that cyclopropylamines can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

- Findings : Compounds derived from this compound have shown promise in modulating serotonin and dopamine receptors, which are pivotal in mood regulation and neuropsychiatric disorders .

Data Tables

| Application Area | Description | Notable Findings |

|---|---|---|

| Pharmaceutical Development | Intermediate for synthesizing CDK inhibitors | Potential treatments for cancers associated with CDK mutations |

| Organic Synthesis | Building block for enantioselective synthesis | High yields and selectivity in producing biologically active compounds |

| Neuropharmacology | Modulation of neurotransmitter systems | Effects on serotonin and dopamine receptor activity |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the cyclopropane ring significantly impacts molecular weight, solubility, and stability. Below is a comparison with key analogs:

Key Observations:

- Lipophilicity: The 4,4-dimethyl-pentyl group in the target compound likely increases logP compared to aryl-substituted analogs, enhancing membrane permeability but reducing aqueous solubility.

- Steric Effects: The branched alkyl chain may hinder enzymatic metabolism or binding to active sites, as seen in tertiary cyclopropylamine derivatives .

- Thermal Stability: Cyclopropylamines with bulky substituents (e.g., aryl groups) exhibit varied pyrolysis pathways , suggesting the target compound’s stability depends on substituent interactions with the strained ring.

Preparation Methods

Step 1: Formation of the Triazine Intermediate

Cyanuric chloride reacts sequentially with tert-butylamine and cyclopropylamine under alkaline conditions. The process employs a "one-pot" approach to minimize purification steps:

-

Reagents : Cyanuric chloride, tert-butylamine, cyclopropylamine, sodium hydroxide.

-

Solvents : Toluene, chlorobenzene, or xylol.

-

Conditions : Stirring at 25–70°C, followed by neutralization of HCl byproduct.

The intermediate, 2,4-dichloro-6-(methylthio)-1,3,5-triazine, is isolated via steam distillation, achieving yields of 95–98%.

Step 2: Thiomethylation and Cyclization

The triazine intermediate undergoes nucleophilic substitution with sodium methyl mercaptide:

-

Reagents : Sodium methyl mercaptide (50–99.5% purity).

-

Conditions : Reflux in ethanol or acetone for 16 hours.

This method’s advantages include scalability and minimal byproducts, though it requires precise stoichiometric control to avoid over-substitution.

Cyclopropane Ring Construction via γ-Butyrolactone Cleavage

US Patent 4,590,292 describes a precursor route to cyclopropylamine from γ-butyrolactone, which can be modified for branched alkyl side chains:

Hydrohalogenation and Esterification

γ-Butyrolactone undergoes ring cleavage with HCl under pressure (70–75°C) to form 4-chlorobutyric acid. Subsequent esterification with methanol yields methyl 4-chlorobutyrate.

Cyclization and Amination

-

Cyclization : The ester undergoes base-mediated cyclization to form cyclopropanecarboxylate.

-

Amination : Reaction with ammonia in toluene/sodium methoxide yields cyclopropanecarboxamide, hydrolyzed to cyclopropylamine.

For 1-(4,4-Dimethyl-pentyl)-cyclopropylamine, the pentyl chain is introduced via alkylation of cyclopropylamine using 1-bromo-4,4-dimethylpentane.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Cyanuric Chloride | Sequential amine substitution | 94 | 98 | High |

| Continuous-Flow | Curtius rearrangement | 84–96 | >99 | Moderate |

| γ-Butyrolactone | Ring cleavage/alkylation | 90 | 95 | Low |

The cyanuric chloride method offers the highest scalability, while continuous-flow excels in reaction efficiency. The γ-butyrolactone route, though lower-yielding, provides a straightforward pathway for precursor synthesis.

Optimization Strategies and Challenges

Solvent Selection

Temperature Control

Exothermic reactions (e.g., acyl azide formation) require precise temperature modulation to prevent decomposition.

Byproduct Management

-

HCl neutralization : Sodium hydroxide or potassium hydroxide is added incrementally to maintain pH stability.

-

Gas evolution : Tube-in-tube reactors mitigate nitrogen gas accumulation during azide decomposition.

Analytical Characterization

Key techniques for verifying this compound include:

Q & A

Q. What are the recommended synthetic routes for 1-(4,4-Dimethyl-pentyl)-cyclopropylamine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized precursors. For example, cyclopropylamine derivatives are often synthesized using Hofmann rearrangement reactions under acidic conditions, as demonstrated in similar compounds . To optimize purity, employ chromatographic techniques (e.g., HPLC with C18 columns) and validate purity via <sup>1</sup>H/<sup>13</sup>C NMR integration and high-resolution mass spectrometry (HRMS). Reaction conditions (e.g., temperature, solvent polarity) should be systematically adjusted using Design of Experiments (DoE) principles to minimize byproducts .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational methods:

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm cyclopropane ring integrity and substituent positioning. IR spectroscopy can identify amine functional groups.

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to model steric effects of the 4,4-dimethyl-pentyl group on cyclopropane ring strain and amine reactivity .

Cross-validate experimental and computational data to resolve discrepancies in bond angles or electronic distributions .

Advanced Research Questions

Q. How can experimental design principles improve reaction yield and selectivity in synthesizing this compound?

- Methodological Answer : Implement factorial design to evaluate critical variables (e.g., catalyst loading, reaction time, temperature). For example, a 2<sup>k</sup> factorial design can identify interactions between solvent polarity (e.g., DMF vs. THF) and cyclopropanation efficiency. Response Surface Methodology (RSM) can then optimize conditions for maximum yield . Statistical software (e.g., JMP, Minitab) is recommended for analyzing nonlinear relationships.

Q. What strategies address contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in DFT models. To resolve this:

- Experimental : Conduct kinetic studies (e.g., time-resolved NMR) to compare reaction rates with computational transition-state barriers.

- Computational : Incorporate implicit solvation models (e.g., PCM) and higher-level basis sets (e.g., def2-TZVP) to refine energy profiles .

Use Bayesian optimization to iteratively update computational models with experimental data .

Q. How can structure-activity relationships (SARs) guide functional modifications of this compound?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs (e.g., replacing dimethyl-pentyl with cyclohexyl) and compare steric/electronic profiles via Hammett plots or Tolman cone angles .

- Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition) to correlate substituent effects with activity. Pair with Molecular Dynamics (MD) simulations to map binding interactions .

Q. What in vitro/in silico approaches assess the compound’s toxicity and environmental impact?

- Methodological Answer :

- In Vitro : Use cell viability assays (e.g., MTT on HepG2 cells) to screen for acute toxicity.

- In Silico : Apply QSAR models (e.g., TEST by EPA) to predict biodegradability and ecotoxicity. Validate with experimental OECD 301F biodegradation tests .

Q. How can isotopic labeling and kinetic studies elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Incorporate <sup>15</sup>N or <sup>13</sup>C isotopes at the amine or cyclopropane positions to track bond cleavage/formation via NMR or mass spectrometry .

- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediates in real-time. Compare with Eyring plots derived from DFT-calculated activation energies .

Data Validation and Interpretation

Q. What statistical methods ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Intra-Lab : Perform triplicate experiments with ANOVA to assess variance. Use Grubbs’ test to identify outliers.

- Inter-Lab : Collaborate with external labs for round-robin testing. Apply Cohen’s kappa coefficient to evaluate inter-rater agreement in spectral interpretation .

Q. How can researchers validate conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to pH 1–13 buffers at 40°C/75% RH for 14 days. Monitor degradation via LC-MS and identify products using tandem MS/MS .

- Computational pKa Prediction : Use tools like MarvinSuite to predict protonation states and compare with experimental stability trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.